molecular formula C16H21NO4 B4964574 1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone

1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone

Cat. No. B4964574
M. Wt: 291.34 g/mol
InChI Key: MHQDNLWREFWXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant drug that has gained popularity in recent years due to its ability to produce euphoria and increase sociability. The chemical structure of MDPV is similar to other cathinones, such as methcathinone and mephedrone, which are known to have stimulant effects.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing them from functioning properly. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulation of the reward pathway and the production of euphoria.
Biochemical and Physiological Effects:
MDPV has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to ischemia and tissue damage. In addition, it has been found to cause seizures and psychosis in some individuals.

Advantages and Limitations for Lab Experiments

MDPV has a number of advantages and limitations for lab experiments. It is a potent stimulant that can be used to study the effects of dopamine on the central nervous system. However, it is also highly addictive and can cause a number of adverse effects, making it difficult to use in lab experiments.

Future Directions

There are a number of future directions for the study of MDPV. One area of research is the development of new drugs that target the dopamine transporter, which may have fewer adverse effects than MDPV. Another area of research is the study of the long-term effects of MDPV on the brain and the body, which may help to develop new treatments for addiction and other disorders. Finally, the development of new analytical methods for the detection of MDPV in biological samples may help to improve the accuracy of drug testing and forensic investigations.

Synthesis Methods

MDPV can be synthesized using various methods, including the Leuckart route, reductive amination, and the Mannich reaction. The Leuckart route involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and formaldehyde, followed by reduction with sodium borohydride.

Scientific Research Applications

MDPV has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels in the brain, leading to the stimulation of the reward pathway and the production of euphoria.

properties

IUPAC Name

1-[3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-13(18)12-6-7-14(15(10-12)20-2)21-11-16(19)17-8-4-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQDNLWREFWXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{3-Methoxy-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}propan-1-one

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